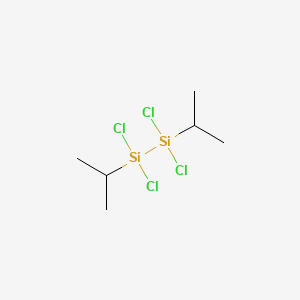

1,2-Diisopropyl-1,1,2,2-tetrachlorodisilane

Cat. No. B8565982

M. Wt: 284.2 g/mol

InChI Key: NVXWZFVXUGJZBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04996341

Procedure details

A 500 ml three necked flask was charged with 300 ml of dry benzene and 48.5 g (0.11 mole) of 1,2-diisopropyl-1,1,2,2-tetraphenyldisilane, and the disilane was uniformly dissolved. To the solution was added 1.5 g of anhydrous aluminium chloride While a dry hydrogen chloride gas was introduced into the benzene solution through a needle tube, the flask was heated for a short time to initiate the reaction. After the reaction once began, generation of heat continued for about 20 minutes After the termination of the exothermic reaction, the introduction of the hydrogen chloride gas was stopped. After 2 ml of dry acetone was added in order to inactivate the aluminium chloride, the solvent was distilled away from the reaction mixture. The residue was subjected to a fractional distillation to give 27 g (0.095 mole, 86% yield) of 1,2-diisopropyl-1,1,2,2-tetrachlorodisilane in a colorless clear liquid (b.p. 55° to 57° C./0.45 Torr).

[Compound]

Name

three

Quantity

500 mL

Type

reactant

Reaction Step One

Name

1,2-diisopropyl-1,1,2,2-tetraphenyldisilane

Quantity

48.5 g

Type

reactant

Reaction Step One

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([Si:4](C1C=CC=CC=1)(C1C=CC=CC=1)[Si:5](C(C)C)(C1C=CC=CC=1)[C:6]1[CH:11]=CC=C[CH:7]=1)([CH3:3])[CH3:2].[SiH3][SiH3].[Cl-:35].[Al+3].[Cl-:37].[Cl-:38].[ClH:39]>CC(C)=O.C1C=CC=CC=1>[CH:1]([Si:4]([Cl:39])([Cl:38])[Si:5]([CH:6]([CH3:11])[CH3:7])([Cl:37])[Cl:35])([CH3:3])[CH3:2] |f:2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

1,2-diisopropyl-1,1,2,2-tetraphenyldisilane

|

|

Quantity

|

48.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Si]([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)C)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH3][SiH3]

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the flask was heated for a short time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

generation of heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the termination of the exothermic reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled away from the reaction mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was subjected to a fractional distillation

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)[Si]([Si](Cl)(Cl)C(C)C)(Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.095 mol | |

| AMOUNT: MASS | 27 g | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |